molecular formula C27H27N3O4 B2616012 N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 899966-24-6

N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2616012
CAS No.: 899966-24-6
M. Wt: 457.53
InChI Key: WTZJQRBOPKBSNQ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroquinolin-2-one core substituted with a 7-methyl group, a phenylaminomethyl moiety at position 3, and an acetamide side chain linked to a 2,5-dimethoxyphenyl group. The dimethoxyphenyl group may enhance solubility compared to lipophilic analogs, while the phenylaminomethyl side chain could facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-9-10-19-14-20(16-28-21-7-5-4-6-8-21)27(32)30(24(19)13-18)17-26(31)29-23-15-22(33-2)11-12-25(23)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZJQRBOPKBSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the phenylamino and dimethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of substituted quinoline derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s properties might be useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and the phenylamino group may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Findings

Core Heterocycle Differences: The target compound’s 1,2-dihydroquinolin-2-one core differs from the morpholinone derivatives in , which lack aromaticity but share acetamide functionality. Compared to quinolin-4-one analogs (e.g., 9b and 9c), the 1,2-dihydroquinolin-2-one core in the target compound may exhibit reduced planarity, altering steric interactions in biological targets .

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 7-methyl group in the target compound (electron-donating) contrasts with the 7-chloro substituent in 9c (electron-withdrawing), which could modulate reactivity and target affinity. Chloro groups typically increase lipophilicity but reduce solubility, whereas methoxy/methyl groups balance solubility and membrane permeability .
  • Aromatic Side Chains : The N-(2,5-dimethoxyphenyl) group in the target compound may improve solubility compared to the N-(3,5-dimethylphenyl) group in 9b, as methoxy groups enhance polarity. This aligns with trends seen in pharmaceuticals versus agrochemicals (e.g., alachlor’s chloroacetamide structure prioritizes environmental stability over bioavailability) .

Synthetic Considerations: The target compound’s synthesis likely involves coupling a bromoacetamide intermediate to a functionalized quinolinone, analogous to methods used for 9b and 9c (e.g., DMF/K₂CO₃-mediated alkylation).

This feature could enhance interactions with enzymes or receptors . The dimethoxyphenyl acetamide group may confer selectivity for central nervous system targets, contrasting with the dimethylphenyl groups in 9b/9c, which are more common in antimicrobial agents .

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